N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide
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Overview
Description
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a sec-butylthio group attached to the thiadiazole ring and a chloropropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide typically involves the reaction of 5-(sec-butylthio)-1,3,4-thiadiazole with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sec-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloropropanamide moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the chloropropanamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or thioethers.
Scientific Research Applications
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide involves its interaction with specific molecular targets. The sec-butylthio group and the chloropropanamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide
- N-(5-(tert-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide
Uniqueness
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide is unique due to the presence of the sec-butylthio group, which can impart different steric and electronic properties compared to other alkylthio groups. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS2/c1-3-6(2)15-9-13-12-8(16-9)11-7(14)4-5-10/h6H,3-5H2,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPULXLLGVKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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